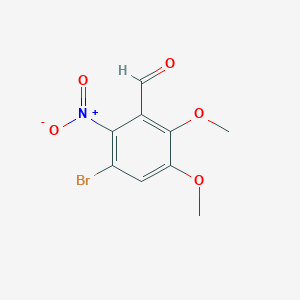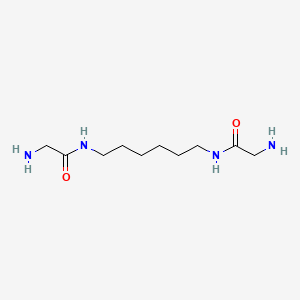
N,N'-(hexane-1,6-diyl)bis(2-aminoacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(hexane-1,6-diyl)bis(2-aminoacetamide) is an organic compound characterized by the presence of two aminoacetamide groups connected by a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(hexane-1,6-diyl)bis(2-aminoacetamide) typically involves the reaction of hexane-1,6-diamine with 2-chloroacetamide. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
Reactants: Hexane-1,6-diamine and 2-chloroacetamide.
Conditions: The reaction is carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Procedure: The hexane-1,6-diamine is dissolved in the solvent, and 2-chloroacetamide is added slowly with stirring. The mixture is allowed to react for several hours, and the product is isolated by filtration or extraction.
Industrial Production Methods
On an industrial scale, the production of N,N’-(hexane-1,6-diyl)bis(2-aminoacetamide) follows similar principles but with optimizations for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of catalysts and more efficient purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,N’-(hexane-1,6-diyl)bis(2-aminoacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the amide groups to amines.
Substitution: The aminoacetamide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N,N’-(hexane-1,6-diyl)bis(2-aminoacetamide) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including polymers and dendrimers.
Biology: Investigated for its potential as a cross-linking agent in protein and peptide chemistry.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including adhesives and coatings.
Mechanism of Action
The mechanism by which N,N’-(hexane-1,6-diyl)bis(2-aminoacetamide) exerts its effects depends on its application. In biological systems, it can act as a cross-linking agent, forming stable bonds between proteins or peptides. This cross-linking can stabilize protein structures or create new functionalities. The compound’s ability to form hydrogen bonds and interact with various molecular targets makes it versatile in different applications.
Comparison with Similar Compounds
Similar Compounds
Hexane-1,6-diamine: A simpler analog without the aminoacetamide groups.
N,N’-bis(2-aminoethyl)hexane-1,6-diamine: A related compound with ethylene linkers instead of aminoacetamide groups.
Uniqueness
N,N’-(hexane-1,6-diyl)bis(2-aminoacetamide) is unique due to its dual aminoacetamide groups, which provide additional sites for chemical modification and interaction. This makes it more versatile compared to simpler diamines or other related compounds.
Properties
Molecular Formula |
C10H22N4O2 |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-amino-N-[6-[(2-aminoacetyl)amino]hexyl]acetamide |
InChI |
InChI=1S/C10H22N4O2/c11-7-9(15)13-5-3-1-2-4-6-14-10(16)8-12/h1-8,11-12H2,(H,13,15)(H,14,16) |
InChI Key |
UGAHRSAXIJYKGS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)CN)CCNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


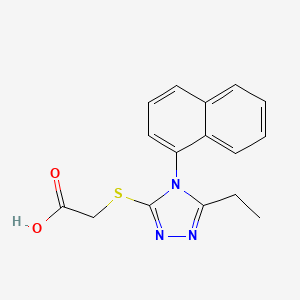
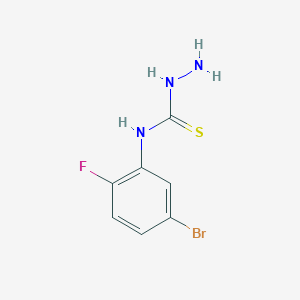
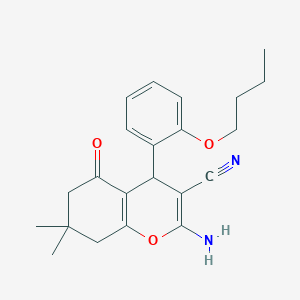

![2-Chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12992341.png)
![5H-thieno[3,2-b]pyran-2-carboxylic acid](/img/structure/B12992371.png)
![tert-Butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12992372.png)
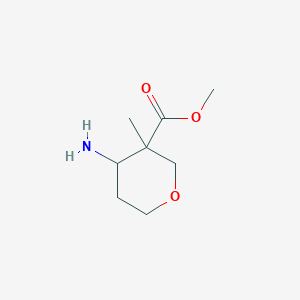
![5-Oxaspiro[3.4]octan-8-amine](/img/structure/B12992381.png)
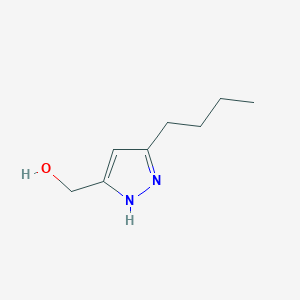
![3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12992407.png)
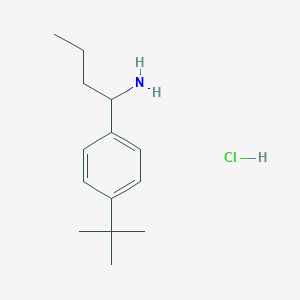
![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B12992415.png)
